4-Imidazol-1-ilmetilfenilamina

Descripción general

Descripción

4-Imidazol-1-ylmethylphenylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Imidazol-1-ylmethylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazol-1-ylmethylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina

Los derivados del imidazol se han utilizado ampliamente en el campo de la medicina debido a su amplia gama de actividades biológicas y farmacológicas . Desempeñan un papel fundamental en la síntesis de moléculas biológicamente activas , tales como:

Química sintética

El imidazol y sus derivados también se utilizan en química sintética . Están involucrados en diversas reacciones multicomponente que se llevan a cabo bajo diferentes condiciones . También se utilizan en la síntesis de imidazoles sustituidos mediante condensación, ciclación anular, conversión de oxidación, análisis de superficie sólida, pirólisis de vacío instantáneo, microrreactor y técnica promovida por líquido iónico .

Industria

En el sector industrial, los derivados del imidazol han encontrado aplicaciones como reguladores selectivos del crecimiento de las plantas, fungicidas, herbicidas y agentes terapéuticos .

Química verde y catálisis organometálica

La química verde y la catálisis organometálica han ampliado la aplicación de los imidazoles como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Por lo tanto, los derivados del imidazol se han vuelto más populares debido a la demanda de métodos respetuosos con el medio ambiente en la síntesis orgánica química .

Ciencia y tecnología avanzada de baterías

Aunque las aplicaciones específicas de “4-Imidazol-1-ilmetilfenilamina” en este campo no se detallan en los resultados de la búsqueda, se sabe que los derivados del imidazol se utilizan en la ciencia y tecnología avanzada de baterías .

Producción biofarmacéutica

Los derivados del imidazol también se utilizan en la producción de biofármacos . Se han convertido en un sintonizador importante en el desarrollo de nuevos fármacos .

Actividad Biológica

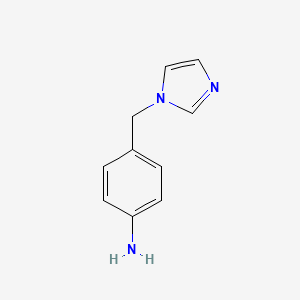

4-Imidazol-1-ylmethylphenylamine, also known as N-[4-(1H-imidazol-1-ylmethyl)phenyl]amine, is a synthetic organic compound that has garnered attention for its diverse biological activities. The imidazole ring in its structure is known for conferring various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazole ring attached to a phenyl group. Its IUPAC name is N-[4-(imidazol-1-ylmethyl)phenyl]amine, and its molecular formula is . The presence of the imidazole moiety is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | N-[4-(1H-imidazol-1-ylmethyl)phenyl]amine |

| Molecular Weight | 200.24 g/mol |

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. 4-Imidazol-1-ylmethylphenylamine has shown promising results against various pathogens. For instance, studies have demonstrated its effectiveness against Candida species, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity Against Candida Species

| Compound | MIC (µg/mL) | Comparison with Fluconazole (MIC > 100 µg/mL) |

|---|---|---|

| 4-Imidazol-1-ylmethylphenylamine | 25 | More potent than fluconazole |

| Miconazole | 0.0188 | Standard reference |

The mechanism of action of 4-Imidazol-1-ylmethylphenylamine involves interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in the context of antimicrobial action, where it may disrupt essential metabolic pathways in pathogens .

Study on Antifungal Activity

In a study published in the journal Molecules, researchers evaluated the antifungal activity of several imidazole derivatives, including 4-Imidazol-1-ylmethylphenylamine. The results indicated that this compound exhibited significant anti-Candida activity, outperforming fluconazole in certain assays .

Synthesis and Derivative Development

Another research effort focused on synthesizing derivatives of imidazole compounds to enhance their biological activity. Modifications to the aromatic ring were explored to improve efficacy against resistant strains of fungi. The findings highlighted that specific substitutions could lead to enhanced potency .

Applications in Medicinal Chemistry

The unique structural characteristics of 4-Imidazol-1-ylmethylphenylamine make it a valuable candidate for drug development. Its potential applications include:

- Antifungal Agents : Targeting resistant fungal infections.

- Antimicrobial Agents : Broad-spectrum activity against bacteria and fungi.

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHAOTHIDTUSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361425 | |

| Record name | 4-Imidazol-1-ylmethylphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-85-7 | |

| Record name | 4-(1-Imidazolylmethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056643857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazol-1-ylmethylphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-IMIDAZOLYLMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BTW3ZDT8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.